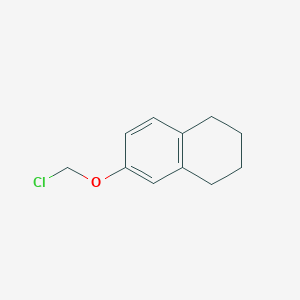

6-(Chloromethoxy)-1,2,3,4-tetrahydronaphthalene

Descripción

BenchChem offers high-quality 6-(Chloromethoxy)-1,2,3,4-tetrahydronaphthalene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(Chloromethoxy)-1,2,3,4-tetrahydronaphthalene including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C11H13ClO |

|---|---|

Peso molecular |

196.67 g/mol |

Nombre IUPAC |

6-(chloromethoxy)-1,2,3,4-tetrahydronaphthalene |

InChI |

InChI=1S/C11H13ClO/c12-8-13-11-6-5-9-3-1-2-4-10(9)7-11/h5-7H,1-4,8H2 |

Clave InChI |

HRAGLWCSFKNYIV-UHFFFAOYSA-N |

SMILES canónico |

C1CCC2=C(C1)C=CC(=C2)OCCl |

Origen del producto |

United States |

Comprehensive Technical Guide on 6-(Chloromethoxy)-1,2,3,4-tetrahydronaphthalene: Reactivity, Synthesis, and Applications

Executive Summary

In advanced medicinal chemistry and organic synthesis, the precise installation of privileged scaffolds is paramount. 6-(Chloromethoxy)-1,2,3,4-tetrahydronaphthalene (CAS: 1500657-64-6) is a highly specialized, bifunctional building block that combines the rigidified, lipophilic 1,2,3,4-tetrahydronaphthalene (tetralin) core with a highly reactive electrophilic chloromethoxy group[1]. This whitepaper provides an authoritative, in-depth analysis of its physicochemical properties, mechanistic reactivity, and validated protocols for its application, designed specifically for researchers and drug development professionals.

Structural & Physicochemical Profiling

The architecture of 6-(Chloromethoxy)-1,2,3,4-tetrahydronaphthalene features a tetralin ring system substituted at the 6-position with an −O−CH2−Cl moiety. The tetralin core provides a predictable steric bulk and lipophilicity, frequently utilized to mimic the conformational geometry of endogenous neurotransmitters. The chloromethoxy group acts as a potent alkylating agent, classified under α -halo ethers.

Quantitative Data Summary

To facilitate rapid reference, the core physicochemical parameters of this reagent are summarized below:

| Property | Value |

| Compound Name | 6-(Chloromethoxy)-1,2,3,4-tetrahydronaphthalene |

| CAS Registry Number | 1500657-64-6 |

| Molecular Formula | C₁₁H₁₃ClO |

| Molecular Weight | 196.67 g/mol |

| Structural Class | Aryl chloromethyl ether / Tetralin derivative |

| Reactivity Profile | Highly electrophilic, moisture-sensitive, potential cross-linker |

| Storage Conditions | 2–8 °C, strictly under inert atmosphere (Argon/N₂) |

Mechanistic Reactivity & Stability

The reactivity of chloromethyl ethers is governed by the adjacent oxygen atom. Unlike standard alkyl halides, the lone pairs on the phenolic oxygen can stabilize the developing positive charge during the departure of the chloride ion. This results in the rapid formation of a highly reactive oxocarbenium ion intermediate, which drastically accelerates both SN1 and SN2 substitution kinetics[2].

Because of this extreme electrophilicity, direct chloromethylation of highly activated phenols (like tetrahydronaphthol) via standard Blanc chloromethylation conditions often fails, leading instead to uncontrolled Friedel-Crafts polymerization and the formation of diarylmethane side products[3][4]. Therefore, 6-(Chloromethoxy)tetralin is typically synthesized via controlled exchange reactions or thioacetal cleavage to preserve the monomeric structure.

Mechanistic pathway of 6-(Chloromethoxy)tetralin via oxocarbenium intermediate.

Experimental Protocols & Validated Workflows

When utilizing 6-(Chloromethoxy)-1,2,3,4-tetrahydronaphthalene as an alkylating agent (e.g., for the N -alkylation of a secondary amine to form a complex scaffold), the protocol must be designed to prevent premature hydrolysis. The following methodology is engineered as a self-validating system.

Protocol: Moisture-Sensitive N -Alkylation

Objective: Covalent attachment of the tetralin-methoxy scaffold to a secondary amine.

Causality & Experimental Choices:

-

Solvent Selection (Anhydrous DCM): Chloromethyl ethers hydrolyze instantaneously in the presence of water to yield formaldehyde, HCl, and the corresponding phenol[5]. Anhydrous dichloromethane (DCM) ensures the oxocarbenium ion reacts exclusively with the target nucleophile.

-

Base Selection (DIPEA): N,N -Diisopropylethylamine (DIPEA) is a sterically hindered, non-nucleophilic base. It acts as an acid scavenger to neutralize the HCl byproduct, driving the reaction forward without competing for the electrophile.

Step-by-Step Methodology:

-

Preparation: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum. Purge the system with Argon for 15 minutes.

-

Substrate Loading: Dissolve the target secondary amine (1.0 equiv) in anhydrous DCM (0.2 M concentration). Add DIPEA (2.5 equiv) via a gas-tight syringe.

-

Temperature Control: Submerge the reaction flask in an ice-water bath (0 °C). Causality: Lowering the temperature controls the exothermic formation of the oxocarbenium ion and suppresses unwanted Friedel-Crafts alkylation of the solvent.

-

Reagent Addition: Dissolve 6-(Chloromethoxy)-1,2,3,4-tetrahydronaphthalene (1.2 equiv) in a minimum volume of anhydrous DCM. Add this solution dropwise over 10 minutes to the stirring amine mixture.

-

In-Process Validation: Monitor the reaction visually. The formation of DIPEA hydrochloride salt will present as a fine, white suspension. This physical change validates that the substitution is occurring and HCl is being actively scavenged.

-

Monitoring: After 2 hours, pull a 10 µL aliquot, quench in saturated aqueous NaHCO3 , and extract with ethyl acetate. Analyze via TLC (UV active) or LC-MS to confirm the consumption of the starting materials.

-

Quenching & Isolation: Once complete, quench the bulk reaction by slowly adding saturated aqueous NaHCO3 (equal volume to DCM) at 0 °C. Extract the aqueous layer with DCM ( 3×15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure.

Step-by-step experimental workflow for moisture-sensitive alkylation.

Applications in Medicinal Chemistry

The 1,2,3,4-tetrahydronaphthalene structure is a well-documented "privileged scaffold" in neuropharmacology. Its rigid, bicyclic nature allows it to lock pharmacophores into specific spatial orientations, which is critical for binding to G-protein coupled receptors (GPCRs), particularly dopaminergic ( D2/D3 ) and serotonergic receptors.

By utilizing 6-(Chloromethoxy)tetralin, medicinal chemists can introduce this privileged core into existing molecules via a chemically labile −O−CH2−N− or −O−CH2−O− linkage. This strategy is frequently employed in prodrug design , where the methoxy linker is designed to be enzymatically cleaved or undergo spontaneous hydrolysis in specific physiological pH environments, thereby releasing the active tetralin derivative in a controlled manner.

Safety, Handling, and EHS Directives

CRITICAL WARNING: α -Halo ethers, including chloromethyl ethers, are highly hazardous. While 6-(Chloromethoxy)-1,2,3,4-tetrahydronaphthalene is a higher molecular weight analog, it shares the reactive profile of lower aliphatic analogs like chloromethyl methyl ether (MOM-Cl) and bis(chloromethyl) ether (BCME), which are potent, OSHA-regulated carcinogens[2][5].

-

Hydrolysis Hazards: Upon exposure to ambient humidity, this compound hydrolyzes to release formaldehyde and hydrogen chloride gas [5].

-

Engineering Controls: All manipulations, including weighing and solvent transfer, MUST be conducted inside a certified chemical fume hood or an inert glovebox.

-

PPE Requirements: Double-layered nitrile gloves, a chemical-resistant lab coat, and full-seal safety goggles are mandatory.

-

Waste Disposal: Contaminated glassware and syringes must be quenched with a basic aqueous solution (e.g., 1M NaOH or saturated NaHCO3 ) or a nucleophilic amine bath to destroy residual chloromethyl ether before being transferred to standard organic waste streams.

References

- BLDpharm. "1500657-64-6 | 6-(Chloromethoxy)-1,2,3,4-tetrahydronaphthalene".

- Organic Syntheses. "Chloromethyl methyl ether".

- OSHA. "Chloromethyl Methyl Ether (CMME)".

- Wikipedia.

- RSC Publishing.

Sources

- 1. 1506544-79-1|5,6,7,8-Tetrahydronaphthalen-2-yl chloroformate|BLD Pharm [bldpharm.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Blanc chloromethylation - Wikipedia [en.wikipedia.org]

- 4. 330. The preparation of novel benzodioxan derivatives by chloromethylation of p- and o-diacetoxybenzenes - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 5. osha.gov [osha.gov]

Mechanism of Action of 6-(Chloromethoxy)-1,2,3,4-tetrahydronaphthalene in Organic Synthesis: A Technical Guide

Executive Summary

6-(Chloromethoxy)-1,2,3,4-tetrahydronaphthalene (CAS: 1500657-64-6) is an advanced α -chloro ether utilized in complex organic synthesis and pharmaceutical drug development[1]. Functioning primarily as a highly reactive electrophilic alkylating agent, it is deployed to introduce the 5,6,7,8-tetrahydronaphthalen-2-yloxymethyl (THNOM) group. This bulky, lipophilic, and UV-active moiety serves as a specialized protecting group for alcohols, phenols, and amines, or as a bifunctional linker in prodrug design.

This whitepaper delineates its mechanism of action, comparative reactivity, and provides field-proven, self-validating experimental protocols designed for research scientists and drug development professionals.

Mechanistic Grounding: The Oxocarbenium Pathway

The core reactivity of 6-(chloromethoxy)tetralin is governed by its ability to undergo carbon-halogen bond heterolysis, generating a highly electrophilic intermediate.

Ionization and Resonance Stabilization

The mechanism operates on an SN1 to SN2 continuum, heavily skewed toward the SN1 pathway under Lewis acid or mild base catalysis[2]. The dissociation of the chloride leaving group generates a transient oxocarbenium ion. Unlike simple alkyl halides, α -chloro ethers benefit from profound resonance stabilization: the lone pair electrons on the adjacent aryloxy oxygen delocalize into the empty p-orbital of the carbocation.

However, because the oxygen is also conjugated with the electron-rich tetralin π -system, there is a competitive resonance effect. This makes the THNOM oxocarbenium ion slightly less stable—and therefore the parent chloride less violently reactive and less prone to spontaneous hydrolysis—than purely aliphatic equivalents like chloromethyl methyl ether (MOM-Cl)[3]. This subtle electronic modulation provides a "Goldilocks" reactivity profile: stable enough for controlled benchtop handling, yet reactive enough for efficient coupling.

Nucleophilic Trapping

Once the resonance-stabilized oxocarbenium ion [Ar−O−CH2+↔Ar−O+=CH2] is formed, it is rapidly intercepted by nucleophiles (e.g., alcohols, amines, or electron-rich arenes)[3]. The collapse of the ion pair yields the alkylated product, accompanied by the expulsion of a proton, which must be scavenged to prevent reaction reversal or substrate degradation.

Figure 1: Oxocarbenium ion-mediated mechanism of 6-(chloromethoxy)tetralin alkylation.

Comparative Reactivity & Physicochemical Profiling

To justify the selection of 6-(chloromethoxy)tetralin over traditional reagents, we must analyze its kinetic and physicochemical properties. The bulky tetralin core imparts significant lipophilicity (LogP) and a strong chromophore, which is critical for LC-MS/HPLC tracking during multi-step API synthesis.

Table 1: Comparative Profiling of Common Chloromethyl Ethers

| Reagent | Structure Type | Relative Solvolysis Rate ( krel ) | Lipophilicity (LogP contribution) | UV Activity (254 nm) |

| MOM-Cl | Aliphatic ether | 1.0 (Reference) | Low | None |

| BOM-Cl | Benzylic ether | ~0.8 | Moderate | Weak |

| 6-THNOM-Cl | Aryl/Tetralin ether | ~0.4 - 0.6* | High | Strong |

*Note: The competing resonance of the aryloxy oxygen with the tetralin π -system reduces its ability to stabilize the adjacent oxocarbenium ion compared to aliphatic ethers. This results in a more controlled, less violently reactive electrophile.

Experimental Methodologies: Self-Validating Protocols

A robust chemical protocol must be self-validating—meaning each step contains internal checks to ensure causality and success. Below are the definitive methodologies for utilizing 6-(chloromethoxy)tetralin.

Protocol A: O-Alkylation (Protection of Complex Alcohols)

Causality & Design:

-

Solvent (Anhydrous DCM): A polar aprotic solvent stabilizes the transient oxocarbenium ion pair without acting as a competing nucleophile.

-

Base (DIPEA): N,N-Diisopropylethylamine is chosen over triethylamine because its steric bulk prevents it from acting as a nucleophile (which would form an unwanted quaternary ammonium salt), ensuring it strictly acts as an HCl scavenger.

-

Temperature (0°C to RT): Initiating at 0°C controls the exothermic formation of the oxocarbenium ion and suppresses side reactions like Friedel-Crafts self-condensation.

Step-by-Step Workflow:

-

Preparation: Dissolve the target alcohol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Add DIPEA (1.5 to 2.0 eq).

-

Activation: Cool the reaction vessel to 0°C using an ice bath.

-

Electrophile Addition: Add 6-(chloromethoxy)tetralin (1.2 eq) dropwise over 10 minutes. The controlled addition prevents localized concentration spikes of the reactive electrophile.

-

Propagation & Monitoring: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 2–4 hours. Validation: Monitor via TLC (UV active) or LC-MS. The appearance of a highly lipophilic, UV-active product spot confirms successful THNOM transfer.

-

Quenching: Quench the reaction with saturated aqueous NaHCO3 . Causality: This neutralizes any residual HCl and the DIPEA-HCl salt, partitioning them into the aqueous layer.

-

Isolation: Extract with DCM, wash with brine, dry over anhydrous Na2SO4 , and concentrate in vacuo. Purify via flash column chromatography.

Figure 2: Standard step-by-step workflow for O-alkylation using 6-(chloromethoxy)tetralin.

Protocol B: Friedel-Crafts Alkylation (C-Alkylation)

For the synthesis of diarylmethane derivatives, 6-(chloromethoxy)tetralin acts as a potent electrophile when activated by a Lewis acid[4].

Workflow:

-

Preparation: Dissolve the target electron-rich arene (1.0 eq) and 6-(chloromethoxy)tetralin (1.1 eq) in anhydrous nitromethane or DCM.

-

Thermal Control: Cool to -78°C to strictly control the highly exothermic Friedel-Crafts pathway.

-

Catalysis: Add a mild Lewis acid, such as SnCl4 or ZnCl2 (0.1 - 0.5 eq)[5]. Causality: SnCl4 is preferred over AlCl3 to prevent over-alkylation and premature ether cleavage[4].

-

Completion: Stir for 1 hour, quench with cold water, and extract with ethyl acetate.

Safety, EHS, and Handling

All α -chloro ethers, including 6-(chloromethoxy)tetralin, must be treated as potential alkylating carcinogens, analogous to bis(chloromethyl) ether (BCME) and MOM-Cl[6].

-

Containment: All operations must be conducted in a Class II fume hood with proper ventilation.

-

PPE: Double-gloving (nitrile over latex) and chemical splash goggles are mandatory.

-

Decontamination: Spills and contaminated glassware must be treated with a 10% aqueous ammonia or concentrated alkaline solution to rapidly hydrolyze and neutralize the reactive C-Cl bond prior to disposal.

References

- 1508765-01-2,1-(Chloromethoxy)-2,3-difluorobenzene-AccelaChem AccelaChem

- Chloromethyl methyl ether - Grokipedia Grokipedia

- Kinetics and Spectroscopy of the Chloromethylation of Benzene and Toluene with Methoxyacetyl Chloride or Chloromethyl Methyl Ether ACS Public

- Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution N

- Aromatic Substitution. XXXVIII: Chloromethylation of Benzene and Alkylbenzenes with Bis(chloromethyl) Ether World Scientific Publishing

- Expanded Substrate Scope and Improved Reactivity of Ether-forming Cross-Coupling Reactions of Organotrifluoroborates and Acetals N

Sources

- 1. 1508765-01-2,1-(Chloromethoxy)-2,3-difluorobenzene-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. worldscientific.com [worldscientific.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Chloromethyl methyl ether â Grokipedia [grokipedia.com]

In-Depth Technical Guide: Storage, Shelf-Life, and Handling Protocols for 6-(Chloromethoxy)-1,2,3,4-tetrahydronaphthalene

Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Compound: 6-(Chloromethoxy)-1,2,3,4-tetrahydronaphthalene (CAS: 1500657-64-6)

Executive Summary

6-(Chloromethoxy)-1,2,3,4-tetrahydronaphthalene is a highly reactive aryl chloromethyl ether derivative utilized primarily as a specialized alkylating agent and protecting group in complex active pharmaceutical ingredient (API) synthesis. Due to the extreme electrophilicity of the chloromethyl ether moiety, this compound is exceptionally sensitive to moisture and thermal degradation.

This whitepaper provides a comprehensive, causality-driven framework for the storage, handling, and shelf-life validation of this reagent. By understanding the thermodynamic and kinetic drivers of its degradation pathways, laboratories can implement self-validating protocols that ensure absolute reagent integrity.

Mechanistic Causality of Degradation

To establish effective storage conditions, one must first understand why the compound degrades. Chloromethyl ethers are notoriously unstable in ambient environments [1]. The degradation of 6-(Chloromethoxy)-1,2,3,4-tetrahydronaphthalene is driven by two primary mechanisms:

A. Moisture-Induced Hydrolysis (The Primary Threat)

The carbon atom situated between the oxygen and chlorine atoms is highly electrophilic. In the presence of ambient humidity, water acts as a nucleophile. The reaction proceeds via an initial SN1 -like dissociation of the chloride ion, stabilized by the adjacent oxygen lone pairs to form a highly reactive oxocarbenium ion intermediate . Subsequent nucleophilic attack by water yields an unstable hemiacetal, which rapidly collapses into 5,6,7,8-tetrahydronaphthalen-2-ol, formaldehyde, and hydrochloric acid (HCl) [2]. The generated HCl can further auto-catalyze the degradation of remaining intact molecules.

B. Thermal Auto-Polymerization and Cleavage

At elevated temperatures, the intrinsic bond strain and reactivity of the chloromethoxy group can lead to intermolecular alkylation (Friedel-Crafts-type auto-polymerization) or thermal cleavage. Maintaining the compound below its kinetic activation barrier for these side reactions is critical[3].

Fig 1: Mechanistic pathway of moisture-induced hydrolysis of the chloromethoxy group.

Storage Conditions & Shelf-Life Matrix

Based on the kinetic instability of the oxocarbenium intermediate, strict adherence to temperature and atmospheric controls is non-negotiable. The following table summarizes the quantitative storage parameters required to maintain >95% purity.

| Storage Tier | Temperature | Atmosphere | Container Specifications | Expected Shelf-Life |

| Working Stock (Short-term) | 2 °C to 8 °C | Argon (Strictly Anhydrous) | Amber glass, PTFE-lined septa | 1 to 3 Months |

| Archival (Long-term) | -20 °C | Argon (Strictly Anhydrous) | Flame-sealed glass ampoules | 12 to 24 Months |

| Ambient (Transit/Bench) | 20 °C to 25 °C | Ambient Air | Standard packaging | < 24 Hours (High risk of degradation) |

Data extrapolated from stability profiles of analogous highly reactive chloromethyl ethers (e.g., MOM-Cl) [4].

Self-Validating Experimental Protocols

To ensure scientific integrity, handling procedures must be treated as self-validating systems. The following protocols guarantee that the reagent remains pristine from the moment the seal is broken to the point of reaction.

Protocol 1: Anhydrous Aliquoting Workflow (Schlenk Line Integration)

Because the hydrolysis half-life of chloromethyl ethers in humid air can be as short as 3.5 minutes [5], standard benchtop handling is unacceptable.

Materials:

-

Schlenk line with high-purity Argon (passed through a Drierite/molecular sieve column).

-

Oven-dried (>120 °C for 12h) amber glass vials with PTFE-lined silicone septa.

-

Gas-tight syringes (purged 3x with Argon).

Step-by-Step Methodology:

-

Preparation: Purge the receiving vials with Argon via a Schlenk line using a dual-needle continuous flow system for 5 minutes.

-

Equilibration: Remove the primary stock of 6-(Chloromethoxy)-1,2,3,4-tetrahydronaphthalene from the -20 °C freezer. Crucial Causality: Allow the container to warm to room temperature before opening. Opening a cold container causes instant condensation of atmospheric moisture into the reagent, initiating catastrophic hydrolysis.

-

Transfer: Insert an Argon-filled balloon needle into the primary stock to maintain positive pressure. Using a gas-tight syringe, extract the required volume.

-

Dispensing: Inject the reagent into the pre-purged receiving vials.

-

Sealing: Immediately seal the vials with Parafilm and store them at -20 °C in a secondary desiccator containing indicating silica gel.

Fig 2: Self-validating anhydrous aliquoting workflow to prevent moisture contamination.

Protocol 2: Shelf-Life Validation via Quantitative NMR (qNMR)

Visual inspection is insufficient for detecting partial degradation. To validate the shelf-life and purity of the stored reagent, Quantitative Proton NMR ( 1 H-qNMR) must be employed.

Step-by-Step Methodology:

-

Sample Prep: In a drybox, dissolve 15 mg of the stored 6-(Chloromethoxy)-1,2,3,4-tetrahydronaphthalene in 0.5 mL of anhydrous CDCl3 (stored over activated 4Å molecular sieves).

-

Internal Standard: Add a precisely weighed amount (approx. 5 mg) of an internal standard, such as 1,3,5-Trimethoxybenzene (TMB), which has a known, distinct chemical shift ( δ ~6.1 ppm) that does not overlap with the target compound.

-

Acquisition: Acquire the 1 H-NMR spectrum using a relaxation delay ( D1 ) of at least 10 seconds to ensure complete relaxation of all protons for accurate integration.

-

Analysis: Integrate the diagnostic singlet of the chloromethoxy protons ( −O−CH2−Cl , typically around δ 5.5 - 5.8 ppm) against the internal standard.

-

Causality Check: Look for the appearance of an aldehyde proton peak ( δ ~9.8 ppm) or a phenolic/naphtholic OH peak, which are the direct quantitative signatures of the hydrolysis degradation pathway. If these peaks integrate to >5% relative to the product, the batch must be discarded.

Safety and Regulatory Considerations

Handling 6-(Chloromethoxy)-1,2,3,4-tetrahydronaphthalene requires stringent safety measures. Chloromethyl ethers are known alkylating agents and carry significant toxicological risks, including severe respiratory irritation and potential carcinogenicity [6].

-

PPE: Full chemical-resistant suit, heavy-duty nitrile gloves (double-gloved), and a NIOSH-approved respirator if handled outside a fume hood.

-

Spill Protocol: In the event of a spill, do not use water. Neutralize with a 10% aqueous ammonia solution or an alkaline absorbent to safely quench the reactive chloromethyl group, followed by proper hazardous waste disposal [7].

References

-

National Center for Biotechnology Information. "Chloromethyl Methyl Ether - Stability / Shelf Life." PubChem Hazardous Substances Data Bank. Available at:[Link]

-

Loba Chemie. "CHLOROMETHYL METHYL ETHER For Synthesis MSDS." Loba Chemie Safety Data Sheets. Available at:[Link]

-

West Liberty University. "Chloromethyl methyl ether - Safety Data Sheet." WLU EHS Documentation. Available at:[Link]

-

Agilent Technologies. "Bis(Chloromethyl) Ether - Safety Data Sheet." Agilent MSDS Library. Available at:[Link]

Solubility Profile and Handling of 6-(Chloromethoxy)-1,2,3,4-tetrahydronaphthalene in Organic Solvents

Executive Summary

In advanced organic synthesis and drug development, the precise control of reactive intermediates is paramount. 6-(Chloromethoxy)-1,2,3,4-tetrahydronaphthalene (CAS: 1500657-64-6)[1] is a highly reactive, bifunctional chemical entity. It features a lipophilic tetralin core that dictates its thermodynamic solubility, paired with an α -chloro ether moiety that governs its kinetic instability in the presence of nucleophiles. This whitepaper provides a comprehensive technical guide to understanding its solubility profile, the mechanistic causality behind its degradation in protic media, and a self-validating experimental protocol for handling and quantifying its solubility in organic solvents.

Structural Profiling and Physicochemical Dynamics

To predict the solubility of 6-(Chloromethoxy)-1,2,3,4-tetrahydronaphthalene, we must deconstruct its molecular architecture:

-

The Tetralin Core: The 1,2,3,4-tetrahydronaphthalene backbone is a highly lipophilic, bicyclic hydrocarbon system. Pure tetralin is miscible with almost all non-polar and polar aprotic organic solvents (e.g., benzene, chloroform, acetone) but completely insoluble in water[2].

-

The Chloromethoxy Group (-O-CH₂-Cl): This functional group transforms the inert tetralin core into a potent alkylating agent. α -chloro ethers are notoriously moisture-sensitive. While the ether oxygen slightly increases the molecule's polarity, the primary concern is not thermodynamic solubility, but rather the kinetic stability of the carbon-chlorine bond.

Thermodynamic Solubility vs. Kinetic Stability

A common pitfall in drug development is conflating thermodynamic solubility with kinetic stability. For α -chloro ethers, measuring solubility in protic solvents (like alcohols or water) is a misnomer; one is actually measuring the rate of solvolysis.

In anhydrous, non-polar, or polar aprotic solvents, 6-(Chloromethoxy)-1,2,3,4-tetrahydronaphthalene exhibits exceptional solubility due to the dominant lipophilic interactions of the tetralin core. However, in protic solvents, the compound degrades almost instantaneously.

Table 1: Solubility and Stability Matrix in Common Organic Solvents

| Solvent Class | Solvent | Dielectric Constant ( ε ) | Est. Thermodynamic Solubility | Kinetic Stability (25°C) | Application Recommendation |

| Polar Aprotic | Dichloromethane (DCM)[3] | 8.93 | > 500 mg/mL | High (if strictly anhydrous) | Primary solvent for synthesis. |

| Polar Aprotic | Tetrahydrofuran (THF) | 7.58 | > 500 mg/mL | High (if strictly anhydrous) | Ideal for Grignard/organometallic coupling. |

| Non-Polar | Toluene | 2.38 | > 500 mg/mL | High | Excellent for long-term inert storage. |

| Protic | Methanol (MeOH) | 32.7 | N/A (Degrades) | Half-life < 1 minute | Strictly Avoid. Rapid solvolysis. |

| Aqueous | Water | 80.1 | Insoluble / Degrades | Half-life < 1 second | Strictly Avoid. Rapid hydrolysis. |

Mechanistic Causality of Solvolysis

Understanding why this compound degrades in protic solvents is critical for designing robust experimental workflows. The degradation is not a simple S_N2 displacement; rather, it proceeds via an S_N1-like solvolysis mechanism[4][5].

The lone pair of electrons on the ether oxygen provides anchimeric assistance, driving the expulsion of the chloride leaving group. This rate-limiting step forms a highly reactive, resonance-stabilized oxocarbenium ion. If any protic nucleophile (water or alcohol) is present, it immediately attacks the oxocarbenium ion, forming a hemiacetal intermediate. This intermediate is inherently unstable and spontaneously cleaves to yield 5,6,7,8-tetrahydronaphthalen-2-ol, formaldehyde, and hydrogen chloride[5].

Mechanism of alpha-chloro ether solvolysis in protic media.

Self-Validating Protocol for Anhydrous Solubility Determination

To accurately determine the solubility limit of 6-(Chloromethoxy)-1,2,3,4-tetrahydronaphthalene in solvents like DCM or THF, the experimental design must completely exclude moisture. Furthermore, the protocol must be self-validating —meaning the integrity of the compound must be analytically confirmed at the end of the assay to ensure the measured "solubility" is not actually the solubility of its degradation products.

Step-by-Step Methodology

Step 1: Rigorous Solvent Purification Causality: Commercially available "anhydrous" solvents often contain trace moisture (10–50 ppm) which is sufficient to initiate oxocarbenium formation.

-

Pass the target solvent (e.g., DCM) through an activated alumina column.

-

Store over freshly activated 3Å molecular sieves for 24 hours. 3Å sieves are chosen specifically because their pore size traps water (2.8 Å) but excludes larger organic solvent molecules, preventing catalytic side reactions.

-

Sparge the solvent with high-purity Argon for 15 minutes prior to use.

Step 2: Inert Atmosphere Gravimetric Saturation

-

Utilize a Schlenk line to maintain a strict Argon atmosphere.

-

In a flame-dried Schlenk flask, add a known volume of the purified solvent.

-

Gradually add 6-(Chloromethoxy)-1,2,3,4-tetrahydronaphthalene in 50 mg increments under positive Argon pressure, stirring at 25°C until visual saturation (persistent turbidity) is achieved.

-

Filter the saturated solution through a 0.2 μ m PTFE syringe filter (purged with Argon) into a tared, flame-dried vial to determine the dissolved mass gravimetrically after vacuum evaporation.

Step 3: Self-Validation via ¹H-NMR Causality: Gravimetric data is meaningless if the compound has degraded. We must prove the chloromethoxy group is intact.

-

Take a 10 μ L aliquot of the saturated solution before evaporation.

-

Dilute in 0.6 mL of strictly anhydrous CDCl₃ (stored over silver foil and 3Å sieves to prevent HCl buildup). Note: Do not use CD₃OD or D₂O, as the NMR solvent itself will destroy the analyte.

-

Acquire a ¹H-NMR spectrum.

-

Validation Check: Confirm the presence of the -O-CH₂-Cl singlet at approximately δ 5.5 ppm. If a new singlet appears near δ 4.6 ppm (indicating free formaldehyde) or the aromatic signals shift (indicating the formation of the tetralinol byproduct), the solubility data is rejected due to compromised kinetic stability.

Self-validating workflow for anhydrous solubility determination.

Applications in Drug Development

The high solubility of 6-(Chloromethoxy)-1,2,3,4-tetrahydronaphthalene in polar aprotic solvents makes it an exceptional reagent for late-stage functionalization in drug development. It is primarily utilized to install a tetrahydronaphthylmethyl ether protecting group or to graft a lipophilic tetralin moiety onto a drug candidate to enhance its blood-brain barrier (BBB) permeability. By strictly adhering to anhydrous protocols in solvents like DCM or THF, chemists can leverage the rapid S_N1 reactivity of the chloromethoxy group to achieve high-yielding alkylations of complex APIs without the risk of premature reagent hydrolysis.

References

-

AccelaChem. "1500657-64-6 | 6-(Chloromethoxy)-1,2,3,4-tetrahydronaphthalene." AccelaChem Catalog. Available at: [Link][1]

-

National Center for Biotechnology Information (NCBI). "Tetralin | C10H12 | CID 8404." PubChem Database. Available at:[Link][2]

-

Jones, T. C., et al. "Solvolysis mechanisms. SN1-like behavior of methyl chloromethyl ether. Sensitivity to solvent ionizing power and alpha-deuterium isotope effect." Journal of the American Chemical Society. Available at:[Link][4]

-

National Center for Biotechnology Information (NCBI). "Dichloromethane | CH2Cl2 | CID 6344." PubChem Database. Available at:[Link][3]

Sources

- 1. 1508765-01-2,1-(Chloromethoxy)-2,3-difluorobenzene-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. Tetralin | C10H12 | CID 8404 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Dichloromethane | CH2Cl2 | CID 6344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Benzyl chloromethyl ether | 35364-99-9 | Benchchem [benchchem.com]

Whitepaper: Thermodynamic Stability and Degradation Kinetics of 6-(Chloromethoxy)-1,2,3,4-tetrahydronaphthalene

Executive Summary

In the realm of advanced organic synthesis and drug development, α -chloroethers are simultaneously highly valuable alkylating agents and notoriously challenging intermediates. 6-(Chloromethoxy)-1,2,3,4-tetrahydronaphthalene (CAS: 1500657-64-6) is a prime example of this duality. Featuring a tetralin scaffold functionalized with a chloromethoxy group, this compound exhibits extreme thermodynamic and kinetic instability in the presence of nucleophiles, particularly moisture.

This technical guide provides an in-depth analysis of the thermodynamic parameters governing the stability of 6-(chloromethoxy)tetralin. By dissecting the stereoelectronic forces at play and detailing self-validating experimental protocols, this whitepaper equips researchers with the authoritative methodologies required to handle, profile, and utilize this highly reactive species safely and effectively.

Structural Profiling and Stereoelectronic Effects

The fundamental instability of 6-(chloromethoxy)tetralin is rooted in the anomeric effect . In α -chloroethers, the oxygen atom possesses non-bonding lone pairs ( nO ). When one of these lone pairs adopts an antiperiplanar conformation relative to the adjacent carbon-chlorine σ bond, it allows for hyperconjugative electron donation into the antibonding orbital ( nO→σC−Cl∗ ).

Causality of Instability: This stereoelectronic overlap actively drains electron density into the antibonding orbital, significantly lengthening and weakening the C-Cl bond. Consequently, the ground-state energy of the molecule is elevated, and the activation energy ( ΔG‡ ) required for heterolytic cleavage is drastically lowered. The molecule is thermodynamically "spring-loaded" to eject the chloride leaving group, forming a highly resonance-stabilized oxocarbenium ion.

Thermodynamic vs. Kinetic Instability

Understanding the degradation of 6-(chloromethoxy)tetralin requires separating its thermodynamic fate from its kinetic rate.

-

Thermodynamic Instability: The hydrolysis products—5,6,7,8-tetrahydro-2-naphthol, formaldehyde, and hydrogen chloride—represent a much lower energy state than the starting material. The formation of the strong C=O bond in formaldehyde and the H-Cl bond drives a highly exothermic reaction ( ΔHrxn≪0 ).

-

Kinetic Instability: Because the oxocarbenium intermediate is heavily stabilized by the adjacent oxygen, the SN1 activation barrier is minimal. As documented in environmental fate studies of related compounds, α -chloroethers are hydrolytically unstable and typically decompose within seconds upon contact with water1[1]. The degradation mechanism is heavily influenced by the solvent environment, rapidly driving the SN1 pathway2[2].

Figure 1: SN1-mediated hydrolysis pathway of 6-(chloromethoxy)tetralin.

Quantitative Data Summarization

To provide a clear benchmarking standard, the anticipated thermodynamic and kinetic parameters for the hydrolysis of this class of α -chloroethers are summarized below:

| Thermodynamic / Kinetic Parameter | Estimated Value | Experimental Context & Mechanistic Implication |

| Activation Enthalpy ( ΔH‡ ) | 45 - 55 kJ/mol | Low barrier due to stereoelectronic anomeric stabilization of the transition state. |

| Activation Entropy ( ΔS‡ ) | +15 to +25 J/(mol·K) | Positive value confirms a dissociative SN1 rate-determining step (heterolysis). |

| Reaction Enthalpy ( ΔHrxn ) | -85 to -100 kJ/mol | Highly exothermic overall hydrolysis, driven by the formation of strong C=O and H-Cl bonds. |

| Rate Constant ( kobs at 25°C, pH 7) | >0.1 s−1 | Near-instantaneous decomposition in the presence of bulk water. |

| Half-life ( t1/2 at 25°C) | <7 seconds | Dictates the absolute necessity for Schlenk line or glovebox handling. |

Experimental Methodologies: Self-Validating Protocols

To accurately measure the stability of a transient species with a half-life of seconds, standard analytical techniques are insufficient. The following protocols are designed as self-validating systems , ensuring that data integrity is maintained through internal mass-balance checks.

Protocol 1: Low-Temperature VT-NMR Kinetic Assay

Causality: Standard room-temperature NMR is too slow to capture the kinetics of this hydrolysis. By lowering the temperature to -40°C, we artificially reduce the thermal energy below the activation barrier ( ΔG‡ ) of the heterolytic C-Cl cleavage, slowing the reaction sufficiently to measure the rate constant ( k ) and extrapolate it to standard conditions via the Arrhenius equation.

Step-by-Step Methodology:

-

Sample Preparation (Glovebox): In an argon-filled glovebox, dissolve 20 mg of 6-(chloromethoxy)tetralin in 0.5 mL of anhydrous, deuterated dichloromethane ( CD2Cl2 ).

-

Internal Standard Addition: Add 5.0 μL of anhydrous mesitylene. Self-Validation Check: The integration of the mesitylene aromatic protons ( δ 6.8 ppm) will serve as a constant baseline. If the sum of the starting material and product integrations deviates from this baseline over time, uncharacterized side reactions (e.g., polymerization) are occurring.

-

Baseline Acquisition: Seal the NMR tube with a septum cap, transfer to the spectrometer pre-cooled to -40°C, and acquire a baseline 1H -NMR spectrum.

-

Controlled Hydration: Inject a precisely measured sub-stoichiometric amount of D2O (e.g., 0.5 equivalents) through the septum.

-

Kinetic Tracking: Acquire spectra every 30 seconds. Monitor the disappearance of the chloromethoxy protons ( δ≈5.6 ppm) and the appearance of formaldehyde ( δ≈9.7 ppm).

Figure 2: Self-validating VT-NMR workflow for kinetic and thermodynamic profiling.

Protocol 2: Isothermal Titration Calorimetry (ITC)

Causality: While Differential Scanning Calorimetry (DSC) is excellent for identifying thermal decomposition thresholds, it lacks the sensitivity to measure the minute exothermic enthalpies associated with trace-water hydrolysis at ambient temperatures. ITC allows us to titrate micro-molar quantities of water into an anhydrous solution, directly quantifying the ΔH of the oxocarbenium formation and subsequent hemiacetal collapse. This is self-validating because the integrated heat of reaction must proportionally match the molar injection of the nucleophile.

Step-by-Step Methodology:

-

Load the ITC sample cell with a 1.0 mM solution of 6-(chloromethoxy)tetralin in anhydrous 1,4-dioxane.

-

Load the injection syringe with a 10.0 mM solution of water in 1,4-dioxane.

-

Equilibrate the system at 25.0°C until a stable baseline heat flow is achieved.

-

Perform 20 sequential injections of 2.0 μL of the water solution, with 180-second intervals between injections to allow the heat signal to return to baseline.

-

Integrate the exothermic peaks to determine the molar enthalpy of hydrolysis ( ΔHrxn ).

EHS Implications and Handling (Trustworthiness)

The thermodynamic instability of 6-(chloromethoxy)tetralin translates directly into severe environmental, health, and safety (EHS) risks. α -chloroethers are potent alkylating agents. Historically, related volatile α -chloroethers, such as bis(chloromethyl) ether, have been identified as highly potent human carcinogens3[3].

Because 6-(chloromethoxy)tetralin readily hydrolyzes to release gaseous formaldehyde and hydrogen chloride, it must never be handled on an open bench. All operations, including weighing, transfer, and reaction setup, must be conducted within a certified glovebox or via rigorous Schlenk line techniques under an inert atmosphere (Nitrogen or Argon). Glassware must be oven-dried at 120°C for a minimum of 12 hours prior to use.

Sources

Step-by-step synthesis protocol for 6-(Chloromethoxy)-1,2,3,4-tetrahydronaphthalene

Application Note: Synthesis and Handling Protocol for 6-(Chloromethoxy)-1,2,3,4-tetrahydronaphthalene

Document ID: AP-2026-04-10 Target Audience: Synthetic Chemists, Drug Development Professionals Compound: 6-(Chloromethoxy)-1,2,3,4-tetrahydronaphthalene (CAS: 1500657-64-6)[1]

Introduction & Mechanistic Rationale

Aryl chloromethyl ethers are highly reactive electrophilic building blocks frequently utilized in medicinal chemistry for the installation of aryloxymethyl groups or the protection of phenolic hydroxyls. The synthesis of 6-(Chloromethoxy)-1,2,3,4-tetrahydronaphthalene presents specific challenges due to the electron-rich nature of the tetrahydronaphthalene ring, which makes it susceptible to unwanted Friedel-Crafts alkylation side reactions if reaction conditions are not strictly controlled.

Historically, chloromethyl ethers were synthesized using paraformaldehyde and anhydrous hydrogen chloride gas. However, this method generates bis(chloromethyl) ether (BCME), a potent, highly regulated human carcinogen. To maintain a self-validating, safe, and high-yielding system, this protocol utilizes chloromethyl chlorosulfate as the alkylating agent [1]. This reagent allows for the direct conversion of 5,6,7,8-tetrahydronaphthalen-2-ol [2] to the corresponding chloromethyl ether under mild, basic conditions, bypassing the generation of BCME and minimizing electrophilic aromatic substitution side reactions.

Experimental Design & Causality

Every parameter in this protocol is optimized for the stability of the highly reactive α -chloro ether product:

-

Reagent Selection: Chloromethyl chlorosulfate acts as a bifunctional reagent. The chlorosulfate leaving group is significantly better than the chloride, ensuring the reaction proceeds exclusively at the phenolic oxygen rather than the aromatic ring.

-

Base Selection (Pyridine): Pyridine is chosen over stronger aliphatic amines (like triethylamine) or aqueous inorganic bases. Aqueous bases would rapidly hydrolyze the chloromethyl ether product back to the phenol and formaldehyde. Pyridine effectively neutralizes the generated sulfuric acid byproduct while being nucleophilically weak enough to avoid forming stable pyridinium salts with the product.

-

Thermal Control (0 °C): The reaction is strictly maintained at 0 °C during addition. The highly exothermic nature of the chlorosulfate displacement can lead to thermal degradation of the product into polymeric materials if not dissipated efficiently.

Quantitative Reaction Parameters

| Parameter | Value / Reagent | Equivalents | Function |

| Substrate | 5,6,7,8-Tetrahydronaphthalen-2-ol | 1.00 eq | Starting Material |

| Reagent | Chloromethyl chlorosulfate | 1.20 eq | Alkylating Agent |

| Base | Pyridine (Anhydrous) | 1.25 eq | Acid Scavenger |

| Solvent | Dichloromethane (Anhydrous) | 0.2 M | Reaction Medium |

| Temperature | 0 °C → 20 °C | N/A | Kinetic Control |

| Expected Yield | > 85% (Crude) | N/A | Efficiency Metric |

Step-by-Step Synthesis Protocol

Safety Warning: This procedure must be conducted in a professional laboratory setting within a certified, high-velocity fume hood. Chloromethyl ethers are potent alkylating agents and suspected carcinogens. Appropriate PPE (butyl rubber gloves, lab coat, safety goggles) is mandatory.

Step 1: System Preparation

-

Flame-dry a 100 mL two-neck round-bottom flask under a continuous stream of dry argon or nitrogen.

-

Equip the flask with a magnetic stir bar, a rubber septum, and an argon inlet.

-

Charge the flask with 5,6,7,8-tetrahydronaphthalen-2-ol (10.0 mmol, 1.48 g).

Step 2: Solvation and Cooling 4. Inject anhydrous dichloromethane (DCM, 50 mL) via syringe. Stir until the substrate is fully dissolved. 5. Inject anhydrous pyridine (12.5 mmol, 1.01 mL) into the reaction mixture. 6. Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C for 15 minutes.

Step 3: Reagent Addition 7. Draw chloromethyl chlorosulfate (12.0 mmol, 1.23 mL) into a dry, gas-tight syringe. 8. Critical Step: Add the chloromethyl chlorosulfate dropwise over a period of 20 minutes. Ensure the addition rate does not cause the internal temperature to rise above 5 °C. The solution may transition from colorless to a pale yellow.

Step 4: Reaction Maturation 9. Maintain stirring at 0 °C for 1 hour. 10. Remove the ice bath and allow the reaction to warm to ambient room temperature (20 °C). Stir for an additional 2 hours. Reaction progress can be monitored by TLC (Hexanes/EtOAc 9:1), observing the disappearance of the phenol spot.

Step 5: Workup and Isolation Note: The product is sensitive to prolonged exposure to moisture. Workup must be rapid. 11. Quench the reaction by pouring the mixture into a separatory funnel containing 50 mL of ice-cold distilled water. 12. Separate the organic (bottom) DCM layer. 13. Wash the organic layer rapidly with ice-cold saturated aqueous sodium bicarbonate ( NaHCO3 , 25 mL) to remove residual acid, followed by ice-cold brine (25 mL). 14. Dry the organic phase over anhydrous sodium sulfate ( Na2SO4 ) for 10 minutes. 15. Filter the drying agent and concentrate the filtrate under reduced pressure (water bath temperature < 30 °C) to yield 6-(Chloromethoxy)-1,2,3,4-tetrahydronaphthalene as a viscous, pale oil [3]. 16. Storage: The compound should be used immediately in subsequent steps or stored neat under argon at -20 °C to prevent hydrolysis or polymerization.

Experimental Workflow Visualization

Figure 1: Step-by-step synthetic workflow for 6-(Chloromethoxy)-1,2,3,4-tetrahydronaphthalene.

References

-

Bodor, N., Kaminski, J. J., & Roller, R. G. (1979). "A Convenient Synthesis of Chloromethyl Ethers of Phenols." Synthesis, 1979(12), 955-957. URL:[Link]

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 14295, 5,6,7,8-Tetrahydronaphthalen-2-ol." PubChem. URL:[Link]

Sources

Application Note: 6-(Chloromethoxy)-1,2,3,4-tetrahydronaphthalene as a Lipophilic, UV-Active Protecting Group for Alcohols

Executive Summary

In complex organic synthesis and drug development, the protection of highly polar primary and secondary alcohols often requires reagents that do more than simply mask reactivity. 6-(Chloromethoxy)-1,2,3,4-tetrahydronaphthalene (CAS: 1500657-64-6) is a specialized chloromethyl ether used to install the tetrahydronaphthalen-6-yloxymethyl (THNOM) protecting group.

While standard methoxymethyl (MOM) or benzyloxymethyl (BOM) ethers are ubiquitous, they frequently fall short when applied to highly polar substrates (e.g., carbohydrates, peptides) that require a significant boost in lipophilicity for chromatographic resolution, or when the substrate lacks a UV-active chromophore for reaction monitoring. The THNOM group bridges this gap, providing robust chemical stability, enhanced organic solubility, and strong UV absorbance, while retaining the predictable acid-lability of standard acetal-based protecting groups .

Mechanistic Rationale & Strategic Advantages

The selection of the THNOM group over traditional aliphatic acetals is driven by three core chemical properties:

-

Enhanced Lipophilicity (LogP Modification): The incorporation of the bicyclic tetralin core drastically increases the lipophilicity of the protected substrate. This causality is critical in total synthesis: masking a polar hydroxyl group with a bulky, hydrophobic tetralin moiety facilitates easier extraction into organic solvents and dramatically improves resolution on normal-phase silica gel chromatography.

-

Built-in UV Chromophore: Unlike the MOM group, which is invisible under standard UV lamps, the tetralin moiety exhibits strong UV absorbance ( λmax ≈ 270–280 nm). This allows for real-time reaction monitoring via UV-TLC and UV-HPLC, eliminating the reliance on destructive TLC stains.

-

Orthogonal Stability: The THNOM ether is stable to strongly basic conditions (e.g., NaH, LDA), Grignard additions, and mild nucleophiles. It is orthogonally stable to fluoride sources (unlike silyl ethers) and generally more resistant to hydrogenolysis than BOM ethers, allowing for selective deprotection strategies in multi-functionalized molecules.

Stability and Cleavage Profile

To aid in synthetic planning, the stability of the THNOM group is compared against industry-standard MOM and BOM groups.

| Reaction Condition | Reagents | THNOM (Tetralin-OM) | MOM (Methoxymethyl) | BOM (Benzyloxymethyl) |

| Strong Base | NaH / THF, 0 °C to RT | Stable | Stable | Stable |

| Nucleophiles | Grignard / Organolithium | Stable | Stable | Stable |

| Fluoride Sources | TBAF / THF, RT | Stable | Stable | Stable |

| Hydrogenolysis | Pd/C, H₂, MeOH, RT | Stable | Stable | Cleaved |

| Mild Acid | PPTS / EtOH, 50 °C | Stable | Stable | Stable |

| Strong Acid | 10% TFA / DCM, RT | Cleaved | Cleaved | Cleaved |

Experimental Workflows & Protocols

Workflow for the protection and deprotection of alcohols using the THNOM group.

Protocol 1: Installation of the THNOM Group

Reagents: Substrate (1.0 equiv), 6-(Chloromethoxy)tetralin (1.5 equiv), N,N-Diisopropylethylamine (DIPEA) (2.0 equiv), Anhydrous Dichloromethane (DCM) (0.1 M).

-

Preparation: Dissolve the alcohol in anhydrous DCM under an inert atmosphere (N₂ or Ar). Causality: DCM is utilized due to its non-nucleophilic nature and superior solubilization of both polar substrates and lipophilic protecting groups . Moisture must be strictly excluded because chloromethyl ethers rapidly hydrolyze to form the corresponding hydroxymethyl ether and HCl.

-

Base Addition: Add DIPEA to the solution and cool to 0 °C. Causality: DIPEA is sterically hindered and acts strictly as a Brønsted base. Less hindered bases like triethylamine (TEA) can undergo nucleophilic attack on the chloromethyl ether, forming an unreactive quaternary ammonium salt .

-

Reagent Addition: Dropwise add 6-(chloromethoxy)tetralin. Causality: Dropwise addition controls the exothermic nature of the reaction and minimizes thermal degradation of the reagent.

-

Reaction: Warm the mixture to room temperature and stir for 2–4 hours.

-

Self-Validation (In-Process): Monitor via TLC. The successful formation of the THNOM ether is confirmed by a new, less polar spot that is strongly UV-active (254 nm), which is easily distinguishable from an aliphatic starting alcohol.

-

Workup & Validation: Quench with saturated aqueous NaHCO₃, extract with DCM, dry over Na₂SO₄, and concentrate. Post-purification, ¹H NMR will reveal a characteristic acetal methylene singlet (–O–CH₂–O–) around δ 5.1–5.3 ppm, alongside the multiplet signals of the tetralin ring ( δ 6.9–7.1 ppm for aromatic protons).

Protocol 2: Acidic Deprotection

Reagents: THNOM-protected substrate (1.0 equiv), Trifluoroacetic acid (TFA) (10% v/v), Anhydrous DCM (0.05 M).

-

Preparation: Dissolve the protected substrate in DCM and cool to 0 °C.

-

Acid Addition: Slowly add TFA. Causality: The acidic environment protonates the acetal oxygen, initiating cleavage via an oxocarbenium intermediate.

-

Reaction: Stir at 0 °C to room temperature for 1–2 hours.

-

Self-Validation (In-Process): TLC will show the disappearance of the starting material and the emergence of two new spots: the free alcohol and tetralin-6-ol (highly UV-active, Rf ~0.3 in 20% EtOAc/Hexanes). The discrete presence of the tetralin-6-ol spot serves as a positive internal control that cleavage has successfully occurred.

-

Workup: Carefully neutralize with saturated NaHCO₃ (until bubbling ceases) to prevent acid-catalyzed side reactions during concentration. Extract, dry, and purify via column chromatography to separate the target alcohol from the tetralin-6-ol byproduct.

Mechanistic Pathway of Deprotection

The deprotection of the THNOM group follows the classic specific acid-catalyzed cleavage mechanism of mixed acetals. Because the alkyl oxygen (from the protected alcohol) is generally more basic than the aryl oxygen (from the tetralin ring), protonation preferentially occurs at the alkyl oxygen. This leads to the expulsion of the free alcohol and the formation of an aryloxy oxocarbenium ion. Subsequent trapping by ambient water forms a hemiacetal, which rapidly collapses to release formaldehyde and tetralin-6-ol.

Acid-catalyzed deprotection mechanism of the THNOM acetal yielding tetralin-6-ol.

References

-

Greene's Protective Groups in Organic Synthesis, 5th Edition John Wiley & Sons[Link]

-

Methoxymethyl ether - Protection and Deprotection Mechanisms Wikipedia (Chemistry Aggregation) [Link]

-

6-(Chloromethoxy)-1,2,3,4-tetrahydronaphthalene (CAS 1500657-64-6) Product Data Accela ChemBio[Link]

-

Chlorinated Solvents: Their Advantages, Disadvantages, and Alternatives in Organic and Medicinal Chemistry Chemical Reviews (ACS Publications)[Link]

Application Note & Protocol: Synthesis and Handling of Chloromethyl Ethers Derived from 5,6,7,8-Tetrahydro-2-naphthol

For Research Use Only. Not for use in diagnostic procedures.

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to the preparation of chloromethyl ethers from 5,6,7,8-tetrahydro-2-naphthol. It outlines the chemical principles, a representative laboratory protocol, and critical safety procedures. The synthesis of chloromethyl ethers involves hazardous materials and should only be performed by trained personnel in a controlled laboratory setting with appropriate engineering controls and personal protective equipment.

Introduction and Scientific Context

5,6,7,8-Tetrahydro-2-naphthol, also known as "ar-Tetralol," is a valuable synthetic intermediate in medicinal chemistry and materials science. The introduction of a chloromethyl ether group onto the aromatic ring transforms the hydroxyl moiety into a versatile functional handle. This modification is often employed to install a hydroxymethyl group or to serve as a reactive site for further elaboration of the molecular scaffold.

The resulting compound, a chloromethyl ether of 5,6,7,8-tetrahydro-2-naphthol, can act as a key building block. The chloromethyl group is a potent electrophile, readily participating in nucleophilic substitution reactions. This reactivity allows for the covalent attachment of the tetralone core to other molecules, a common strategy in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs). The reaction discussed is a variation of the Blanc chloromethylation, a classic method for introducing a chloromethyl group onto an aromatic ring.

Critical Safety and Hazard Assessment

WARNING: Chloromethyl ethers as a class of compounds are considered hazardous. Some, such as bis(chloromethyl) ether (BCME), are potent carcinogens and lachrymators. While the specific toxicological properties of the product derived from 5,6,7,8-tetrahydro-2-naphthol may not be fully characterized, it must be handled with extreme caution, assuming high toxicity and potential carcinogenicity.

Core Safety Mandates:

-

Risk Assessment: A comprehensive, site-specific risk assessment must be conducted before any work begins.

-

Engineering Controls: All operations must be performed within a certified chemical fume hood with a tested and reliable face velocity to prevent inhalation of vapors.

-

Personal Protective Equipment (PPE): At a minimum, this includes:

-

A properly fitted lab coat.

-

Splash-proof chemical goggles.

-

A full-face shield is highly recommended.

-

Heavy-duty, chemical-resistant gloves (e.g., nitrile or neoprene). Check glove compatibility charts for the specific reagents used.

-

-

Emergency Preparedness: An emergency eyewash and shower station must be immediately accessible. Personnel must be trained in their use. A spill kit appropriate for acidic and organic materials should be on hand.

Chemical Principle: Electrophilic Aromatic Substitution

The preparation of a chloromethyl ether from 5,6,7,8-tetrahydro-2-naphthol proceeds via an electrophilic aromatic substitution mechanism. In the presence of a strong acid like hydrochloric acid (HCl), formaldehyde is protonated to form a highly reactive hydroxymethyl cation (+CH2OH) or a related electrophilic species.

The electron-rich aromatic ring of the naphthol derivative then attacks this electrophile. The hydroxyl group of 5,6,7,8-tetrahydro-2-naphthol is an activating, ortho-, para-directing group. Therefore, the substitution is expected to occur at the positions ortho to the hydroxyl group. The subsequent reaction with a chloride source (from HCl) converts the intermediate hydroxymethyl group into the final chloromethyl ether.

Below is a diagram illustrating the general workflow for this synthesis.

Caption: Experimental workflow for chloromethyl ether synthesis.

Representative Laboratory Protocol

This protocol is a representative example and must be adapted and optimized by a qualified chemist based on laboratory conditions and a thorough literature review.

Materials and Reagents:

| Reagent | CAS Number | Molar Mass ( g/mol ) | Quantity (Example) |

| 5,6,7,8-Tetrahydro-2-naphthol | 529-35-1 | 148.20 | 10.0 g (67.5 mmol) |

| Paraformaldehyde | 30525-89-4 | (30.03)n | 2.23 g (74.2 mmol) |

| Concentrated Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | 50 mL |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | As needed |

| Anhydrous Sodium Sulfate (Na2SO4) | 7757-82-6 | 142.04 | As needed |

| Saturated Sodium Bicarbonate Solution | N/A | N/A | As needed |

| Brine (Saturated NaCl Solution) | N/A | N/A | As needed |

Step-by-Step Procedure:

-

Setup: In a certified chemical fume hood, equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a thermometer, and a gas outlet connected to a scrubber containing a sodium hydroxide solution to neutralize excess HCl gas.

-

Reagent Addition: Charge the flask with 5,6,7,8-tetrahydro-2-naphthol (10.0 g, 67.5 mmol) and paraformaldehyde (2.23 g, 74.2 mmol).

-

Cooling: Place the flask in an ice-water bath and begin stirring to create a slurry.

-

Reaction Initiation: Slowly add concentrated hydrochloric acid (50 mL) to the stirred slurry over 15-20 minutes. The temperature should be carefully monitored and maintained between 0 and 5 °C.

-

Reaction: After the addition is complete, continue stirring the mixture vigorously at 0-5 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Work-up - Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing 200 mL of crushed ice and water with stirring. This will quench the reaction and precipitate the crude product.

-

Extraction: Transfer the quenched mixture to a separatory funnel and extract the aqueous phase with dichloromethane (3 x 50 mL).

-

Washing: Combine the organic extracts and wash sequentially with cold water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL, to neutralize excess acid), and finally with brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate the solvent using a rotary evaporator. Caution: Ensure the rotary evaporator is within a fume hood.

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure chloromethyl ether derivative.

Product Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR should show a characteristic singlet for the -CH₂Cl protons, typically in the range of 4.5-5.0 ppm.

-

Infrared (IR) Spectroscopy: Appearance of a C-Cl stretching band and changes in the aromatic region compared to the starting material.

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.

Decontamination and Waste Disposal

-

Glassware: All glassware that has come into contact with the chloromethyl ether must be decontaminated before being removed from the fume hood. This can be achieved by rinsing with a solution of aqueous ammonia or sodium bicarbonate to hydrolyze the reactive chloromethyl ether.

-

Waste: All liquid and solid waste must be collected in a designated, properly labeled hazardous waste container. Follow all local, state, and federal regulations for the disposal of halogenated organic waste. Never dispose of chemical waste down the drain.

References

-

Wang, Z. (2010). Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons. [Link]

-

Olah, G. A., & Tolgyesi, W. S. (1964). Friedel-Crafts and Related Reactions. Interscience Publishers. [Link]

-

National Toxicology Program. (2021). Report on Carcinogens, Fifteenth Edition. U.S. Department of Health and Human Services, Public Health Service. [Link]

-

Centers for Disease Control and Prevention (CDC). (n.d.). NIOSH Pocket Guide to Chemical Hazards: Bis(chloromethyl) ether. [Link]

Application Note: Palladium-Catalyzed Cross-Coupling using 6-(Chloromethoxy)-1,2,3,4-tetrahydronaphthalene

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Application Guide & Standard Operating Procedure (SOP)

Executive Summary & Strategic Context

The synthesis of complex, functionalized ethers is a cornerstone of medicinal chemistry. Traditional Williamson ether synthesis relies on the SN2 displacement of an alkyl halide by an alkoxide. However, when targeting sterically hindered or highly functionalized benzyl ethers, the requisite benzyl halides are often unstable, lachrymatory, or commercially unavailable.

This application note details a "polarity reversal" strategy using 6-(chloromethoxy)-1,2,3,4-tetrahydronaphthalene (CAS: 1500657-64-6)[1]. By utilizing this α-halo ether as a highly reactive electrophile in a Suzuki-Miyaura cross-coupling reaction, researchers can couple it with bench-stable, commercially abundant aryl or alkyl boronic acids[2]. This method circumvents traditional SN2 limitations, allowing for the modular construction of 6-tetralol ether derivatives under mild, catalytic conditions[3].

Mechanistic Causality & Experimental Design

Designing a cross-coupling protocol for an α-halo ether requires navigating specific mechanistic pitfalls that are not present when coupling standard aryl halides.

-

The Hydrolysis Threat (Base & Solvent Causality): Chloromethyl ethers are exquisitely sensitive to moisture. In the presence of water and standard Suzuki bases (e.g., aqueous Na₂CO₃), the substrate rapidly hydrolyzes to yield 6-tetralol and formaldehyde. Therefore, strictly anhydrous solvents and non-nucleophilic, anhydrous solid bases (such as K₃PO₄ or Cs₂CO₃) are mandatory to preserve the electrophile[4].

-

Catalyst & Ligand Selection: The oxidative addition of Pd(0) into the C–Cl bond of an α-halo ether is facile. However, the resulting Pd(II)-alkyl intermediate is highly susceptible to β-hydride elimination. To outcompete this decomposition pathway, a bulky, electron-rich biaryl phosphine ligand (e.g., XPhos ) is required. XPhos accelerates both the transmetalation step and the final reductive elimination, ensuring high yields of the desired cross-coupled ether[5].

Quantitative Data: Optimization of Reaction Conditions

The following table summarizes the optimization data for the coupling of 6-(chloromethoxy)-1,2,3,4-tetrahydronaphthalene with phenylboronic acid to yield the corresponding benzyl ether.

| Entry | Catalyst System (mol%) | Base (Equiv) | Solvent | Temp / Time | Yield (%) | Key Observation |

| 1 | Pd(PPh₃)₄ (5%) | Na₂CO₃ (aq) (3.0) | THF/H₂O | 65 °C, 8h | < 5% | Complete hydrolysis to 6-tetralol. |

| 2 | Pd₂(dba)₃ (2%) / PPh₃ (8%) | K₃PO₄ (anhyd) (3.0) | THF (anhyd) | 65 °C, 8h | 22% | Sluggish reaction; β-hydride elimination products observed. |

| 3 | Pd(OAc)₂ (4%) / SPhos (8%) | Cs₂CO₃ (anhyd) (3.0) | Toluene (anhyd) | 80 °C, 8h | 76% | Good conversion; trace homocoupling of boronic acid. |

| 4 | Pd₂(dba)₃ (2%) / XPhos (8%) | K₃PO₄ (anhyd) (3.0) | THF (anhyd) | 65 °C, 8h | 91% | Optimal conditions; clean conversion. |

Process Visualization

Workflow for Pd-Catalyzed Cross-Coupling of 6-(Chloromethoxy)tetralin

Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system for a 1.0 mmol scale reaction.

Prerequisites: All glassware must be oven-dried (120 °C) or flame-dried under vacuum. Solvents must be drawn from a solvent purification system (SPS) or freshly distilled over sodium/benzophenone.

Step-by-Step Methodology

-

Reagent Loading: To a flame-dried 25 mL Schlenk tube equipped with a magnetic stir bar, add the arylboronic acid (1.50 mmol, 1.5 equiv) and finely ground, anhydrous K₃PO₄ (636 mg, 3.00 mmol, 3.0 equiv).

-

Catalyst Addition: Transfer the Schlenk tube to an argon-filled glovebox (or operate under a strict positive pressure of argon on a Schlenk line). Add Pd₂(dba)₃ (18.3 mg, 0.02 mmol, 2.0 mol%) and XPhos (38.1 mg, 0.08 mmol, 8.0 mol%).

-

Electrophile & Solvent: Seal the tube with a rubber septum. Via airtight syringe, inject 6-(chloromethoxy)-1,2,3,4-tetrahydronaphthalene (196.7 mg, 1.00 mmol, 1.0 equiv) followed by anhydrous THF (5.0 mL, to yield a 0.2 M solution).

-

Degassing: Sparge the reaction mixture with a stream of dry argon for 10 minutes, or perform three freeze-pump-thaw cycles. Replace the septum with a Teflon screw cap under argon flow.

-

Reaction Execution: Submerge the Schlenk tube in a pre-heated oil bath at 65 °C. Stir vigorously (800 rpm) for 8 hours. The mixture will typically transition from a dark purple/red (Pd(0) complex) to a brown suspension.

-

Quench & Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (15 mL). Filter the suspension through a short pad of Celite to remove the phosphate salts and palladium black, washing the pad with an additional 20 mL of ethyl acetate.

-

Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator. Caution: Do not subject the crude mixture to aqueous acidic washes (e.g., 1M HCl), as the newly formed ether linkage may be sensitive to strong acids.

-

Purification: Purify the crude residue via flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate.

Troubleshooting & Self-Validation

To ensure the integrity of the protocol, monitor the reaction using the following parameters:

-

In-Process Control (TLC): 6-(Chloromethoxy)-1,2,3,4-tetrahydronaphthalene is UV-active (254 nm) and stains strongly with KMnO₄. The cross-coupled product will typically run slightly lower in Rf than the starting chloromethyl ether in non-polar solvent systems (e.g., 95:5 Hexanes:EtOAc).

-

Mass Spectrometry (GC-MS / LC-MS):

-

Validation: The appearance of the expected molecular ion for the cross-coupled product validates the catalytic cycle.

-

Failure Mode Identification: If a dominant peak at m/z 148 is observed, this corresponds to 6-tetralol . This is a definitive diagnostic marker that moisture has breached the system, leading to the hydrolysis of the chloromethyl ether before transmetalation could occur. If this is observed, discard the reaction, re-dry the K₃PO₄ in a vacuum oven, and verify the water content of the THF via Karl Fischer titration.

-

References

-

1508765-01-2,1-(Chloromethoxy)-2,3-difluorobenzene-AccelaChem. AccelaChem Catalog. Available at: [Link]

-

A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances. Available at: [Link]

-

Expanded Substrate Scope and Improved Reactivity of Ether-Forming Cross-Coupling Reactions of Organotrifluoroborates and Acetals. Journal of the American Chemical Society. Available at: [Link]

-

Acenaphthene-Based N-Heterocyclic Carbene Metal Complexes: Synthesis and Application in Catalysis. MDPI. Available at: [Link]

-

Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. Chemical Reviews. Available at: [Link]

Sources

- 1. 1508765-01-2,1-(Chloromethoxy)-2,3-difluorobenzene-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

Application Notes and Protocols: Nucleophilic Substitution Reactions with 6-(Chloromethoxy)-1,2,3,4-tetrahydronaphthalene

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(Chloromethoxy)-1,2,3,4-tetrahydronaphthalene is a versatile bifunctional reagent of significant interest in medicinal chemistry and materials science. Its structure, featuring a reactive chloromethoxy group attached to a tetrahydronaphthalene scaffold, allows for the introduction of the 6-(1,2,3,4-tetrahydronaphthyl)methyl moiety onto a wide range of nucleophilic substrates. This capability is particularly valuable in the synthesis of novel drug candidates and functional materials, where the lipophilic and rigid tetrahydronaphthalene core can impart desirable pharmacokinetic or material properties.

This comprehensive guide provides detailed application notes and representative protocols for performing nucleophilic substitution reactions with 6-(Chloromethoxy)-1,2,3,4-tetrahydronaphthalene. The protocols are designed to be a starting point for researchers, offering insights into reaction design, optimization, and safety considerations.

Mechanistic Considerations: SN1 vs. SN2 Pathways

The reactivity of 6-(Chloromethoxy)-1,2,3,4-tetrahydronaphthalene in nucleophilic substitution reactions is governed by its ability to undergo either a unimolecular (SN1) or bimolecular (SN2) mechanism. The benzylic nature of the chloromethyl group, stabilized by the adjacent aromatic ring, can favor the formation of a resonance-stabilized carbocation intermediate, a key feature of the SN1 pathway. Conversely, the primary nature of the electrophilic carbon also allows for a direct backside attack by a nucleophile, characteristic of the SN2 mechanism.

The choice of reaction conditions, particularly the solvent polarity and the nature of the nucleophile, can be strategically employed to favor one pathway over the other. Polar protic solvents can stabilize the carbocation intermediate, promoting the SN1 mechanism, while polar aprotic solvents and strong nucleophiles favor the SN2 pathway.

Caption: Competing SN1 and SN2 pathways for nucleophilic substitution.

Safety and Handling

Extreme Caution is Advised. Chloromethyl ethers as a class are known to be potent carcinogens and lachrymators.[1][2][3][4] All manipulations involving 6-(Chloromethoxy)-1,2,3,4-tetrahydronaphthalene should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.[2] Avoid inhalation of vapors and any contact with skin and eyes. It is recommended to work in a designated area and have an emergency shower and eyewash station readily accessible.[2] Unused reagent should be quenched with a suitable nucleophile, such as aqueous ammonia, before disposal.

Representative Protocols

The following protocols are provided as general guidelines and may require optimization based on the specific nucleophile and desired product. It is highly recommended to perform small-scale test reactions to determine the optimal conditions.

Protocol 1: O-Alkylation of Phenols (Williamson Ether Synthesis)

This protocol describes the synthesis of aryl ethers through the reaction of a phenol with 6-(Chloromethoxy)-1,2,3,4-tetrahydronaphthalene. The reaction proceeds via a classic SN2 mechanism.[5]

Reaction Scheme:

Materials:

-

Phenol derivative

-

6-(Chloromethoxy)-1,2,3,4-tetrahydronaphthalene

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

-

Ethyl acetate

-

Deionized water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of the phenol (1.0 eq.) in DMF or MeCN (0.2-0.5 M), add anhydrous potassium carbonate (2.0 eq.).

-

Stir the suspension at room temperature for 15-30 minutes to facilitate the formation of the phenoxide.

-

Add 6-(Chloromethoxy)-1,2,3,4-tetrahydronaphthalene (1.1 eq.) to the reaction mixture.

-

Heat the reaction to 60-80 °C and monitor its progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Dilute the filtrate with water and extract the product with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

| Parameter | Recommended Condition | Notes |

| Solvent | DMF, Acetonitrile | Polar aprotic solvents favor the SN2 mechanism. |

| Base | K₂CO₃, Cs₂CO₃ | A non-nucleophilic base is crucial to avoid side reactions. |

| Temperature | 60-80 °C | Heating may be required to drive the reaction to completion. |

| Reaction Time | 2-24 hours | Monitor by TLC for optimal reaction time. |

Protocol 2: N-Alkylation of Amines

This protocol outlines the synthesis of secondary or tertiary amines by reacting a primary or secondary amine with 6-(Chloromethoxy)-1,2,3,4-tetrahydronaphthalene. A non-nucleophilic base is used to scavenge the HCl byproduct.[6][7]

Reaction Scheme:

R-SH + Cl-CH2-O-Tetralin --(Base)--> R-S-CH2-O-Tetralin

R¹(CO)CH₂(CO)R² + Cl-CH2-O-Tetralin --(Base)--> R¹(CO)CH(CH2-O-Tetralin)(CO)R²

Caption: General experimental workflow for nucleophilic substitution.

References

-

Albert Einstein College of Medicine. (n.d.). Methyl Chloromethyl Ether Awareness Training. Retrieved from [Link]

-

Chen, W., et al. (2022). Expedient Synthesis of Alkyl and Aryl Thioethers Using Xanthates as Thiol-Free Reagents. Molecules, 27(15), 4949. [Link]

-

New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Chloromethyl Methyl Ether. Retrieved from [Link]

-

Vatèle, J. M. (2015). Solid-Liquid Phase C-Alkylation of Active Methylene Containing Compounds under Microwave Conditions. Molecules, 20(4), 7253-7269. [Link]

-

Conner, R. T., et al. (1963). Benzyl Chloromethyl Ether. Organic Syntheses, 43, 8. [Link]

-

Request PDF. (n.d.). Alkylation of Active Methylenes via Benzhydryl Cations. Retrieved from [Link]

-

International Journal of Advanced Biotechnology and Research. (n.d.). Facile Alkylation on Active Methylene Site of Carbonyl Compounds with Benzylic Alcohols. Retrieved from [Link]

-

Gentry, Z. R., et al. (2024). Photochemical Organocatalytic Synthesis of Thioethers from Aryl Chlorides and Alcohols. Journal of the American Chemical Society. [Link]

-

ResearchGate. (n.d.). Photochemical Organocatalytic Synthesis of Thioethers from Aryl Chlorides and Alcohols. Retrieved from [Link]

-

Zhang, P., et al. (2019). Synthesis of thioethers, arenes and arylated benzoxazoles by transformation of the C(aryl)–C bond of aryl alcohols. Nature Communications, 10(1), 368. [Link]

- Google Patents. (n.d.). CN108299169B - Synthesis method of 6-chloro-3, 4-dihydro-2H-1-naphthalenone.

-

Scribd. (n.d.). Alkylation of Active Methylene Compounds. Retrieved from [Link]

-

ACS Publications. (2019). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. Organic Process Research & Development, 23(7), 1476-1481. [Link]

-

National Institutes of Health. (n.d.). One Carbon Homologation of Halides to Benzyl Ethers. Retrieved from [Link]

-